5-Iodocytosine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-iodo-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVWJVAMULFOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149947 | |

| Record name | 5-Iodocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-44-7 | |

| Record name | 6-Amino-5-iodo-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-iodo-1,2-dihydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Iodocytosine: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenation in Nucleobase Chemistry

In the landscape of medicinal chemistry and drug development, the strategic modification of nucleobases offers a powerful tool for modulating biological activity. The introduction of a halogen atom, such as iodine, into a nucleoside analog can profoundly alter its physicochemical properties, including its size, lipophilicity, and electronic distribution. This, in turn, can influence its interaction with biological targets, metabolic stability, and overall therapeutic potential. 5-Iodocytosine, a halogenated derivative of the pyrimidine nucleobase cytosine, stands as a pivotal building block in the synthesis of a diverse array of bioactive compounds. Its unique chemical characteristics make it a valuable precursor for antiviral and anticancer agents, as well as a versatile tool in fundamental biochemical research. This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and key applications of 5-iodocytosine, offering insights for its effective utilization in research and drug discovery endeavors.

Physicochemical Properties of 5-Iodocytosine

The introduction of an iodine atom at the 5-position of the cytosine ring imparts distinct physicochemical properties that are central to its utility. A summary of these core properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄IN₃O | [1] |

| Molecular Weight | 237.00 g/mol | [2] |

| CAS Number | 1122-44-7 | [2] |

| Appearance | White to off-white or light yellow crystalline powder | [1] |

| Melting Point | ~285-290 °C | [1] |

| Solubility | Sparingly soluble in water; Soluble in formic acid (50 mg/mL) and other organic solvents like chloroform and dichloromethane. | , [1][2] |

| pKa (predicted) | 7.58 ± 0.10 | [3] |

| Stability | Stable at room temperature but can decompose under bright or ultraviolet light. It is stable under acidic conditions but susceptible to hydrolysis under alkaline conditions. | [1] |

Molecular and Electronic Structure

The chemical behavior and biological activity of 5-iodocytosine are intrinsically linked to its molecular and electronic structure. The presence of the bulky, electron-rich iodine atom at the C5 position of the pyrimidine ring introduces significant steric and electronic perturbations compared to the parent cytosine molecule.

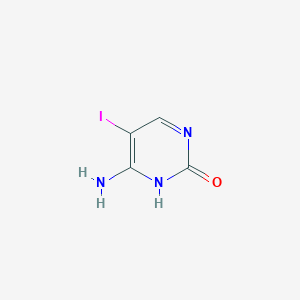

Chemical Structure

The fundamental structure of 5-iodocytosine is depicted below.

Caption: Chemical structure of 5-Iodocytosine.

Tautomerism

Like cytosine, 5-iodocytosine can exist in different tautomeric forms, which can influence its hydrogen bonding patterns and, consequently, its interactions with biological macromolecules. The primary tautomers include the amino-oxo, amino-hydroxy, and imino-oxo forms. Computational studies on halogenated cytosine derivatives suggest that the relative stability of these tautomers is influenced by the nature of the halogen substituent and the surrounding environment (gas phase vs. solution)[4]. The amino-oxo form is generally the most stable in aqueous solution, which is the most biologically relevant environment.

Synthesis of 5-Iodocytosine

The most common and direct method for the synthesis of 5-iodocytosine is through the electrophilic iodination of cytosine. A variety of iodinating agents can be employed, with N-iodosuccinimide (NIS) being a widely used and effective reagent.

Experimental Protocol: Iodination of Cytosine using N-Iodosuccinimide (NIS)

This protocol describes a general procedure for the synthesis of 5-iodocytosine.

Materials:

-

Cytosine

-

N-Iodosuccinimide (NIS)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve cytosine in anhydrous DMF.

-

Cool the solution in an ice bath with stirring.

-

To the cooled solution, add N-iodosuccinimide (NIS) portion-wise over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-iodocytosine as a solid.

Caption: General workflow for the synthesis of 5-Iodocytosine.

Chemical Reactivity and Synthetic Applications

The iodine atom in 5-iodocytosine serves as a versatile synthetic handle, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is crucial for the construction of more complex nucleoside analogs with diverse functionalities.

Sonogashira Coupling

A prominent application of 5-iodocytosine in organic synthesis is its participation in the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction with terminal alkynes provides a powerful method for the introduction of alkyne moieties at the 5-position of the cytosine ring. These alkynyl-substituted cytosine derivatives are valuable intermediates for the synthesis of fluorescent probes and other modified nucleosides. For instance, 5-ethynyl-2'-deoxycytidine, a key compound for studying DNA dynamics, is synthesized from 5-iodo-2'-deoxycytidine via a Sonogashira coupling with trimethylsilylacetylene[5].

Caption: Schematic of the Sonogashira coupling of a 5-iodocytosine derivative.

Applications in Drug Development and Research

The unique properties of 5-iodocytosine and its derivatives have led to their widespread use in drug discovery and as tools in molecular biology.

Antiviral Agents

5-Iodocytosine is a key precursor in the synthesis of several nucleoside analogs with potent antiviral activity. A notable example is 1-β-D-arabinofuranosyl-5-iodocytosine (Ara-IC), which has demonstrated inhibitory effects against various DNA viruses, including herpes simplex virus[6]. The mechanism of action for many of these 5-iodo-nucleoside analogs involves their intracellular phosphorylation to the corresponding triphosphate. This triphosphate then acts as a competitive inhibitor of the viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination and the disruption of viral replication[7]. The bulky iodine atom can cause steric hindrance and interfere with proper base pairing, further contributing to the antiviral effect.

Anticancer Research

The principle of using halogenated nucleosides to disrupt DNA synthesis and repair is also a cornerstone of some anticancer therapies. While 5-fluorouracil is a more clinically established example, the incorporation of 5-iodocytosine into synthetic schemes allows for the generation of novel compounds with potential as anticancer agents. The rationale is similar to that for antiviral applications: the incorporation of the modified nucleobase into the DNA of rapidly dividing cancer cells can induce cell cycle arrest and apoptosis.

Research Tool in Molecular Biology

Beyond its therapeutic potential, 5-iodocytosine and its derivatives serve as invaluable research tools. The heavy iodine atom is useful in X-ray crystallography for solving the phase problem via single- or multi-wavelength anomalous dispersion (SAD/MAD) phasing. Furthermore, the ability to functionalize the 5-position through reactions like the Sonogashira coupling allows for the attachment of fluorescent dyes, biotin, or other reporter groups, enabling the study of DNA-protein interactions, DNA replication, and repair processes[5].

Conclusion

5-Iodocytosine is a molecule of significant strategic importance in the fields of medicinal chemistry, drug discovery, and molecular biology. Its unique physicochemical properties, conferred by the iodine atom at the 5-position, provide a versatile platform for the synthesis of a wide range of bioactive compounds. The ability to serve as a precursor for antiviral and potential anticancer agents, coupled with its utility as a research tool for elucidating complex biological processes, underscores the continued relevance and potential of 5-iodocytosine in advancing scientific knowledge and developing novel therapeutics. A thorough understanding of its chemical properties, structure, and reactivity is paramount for harnessing its full potential in these critical areas of research.

References

-

ChemBK. 5-Iodocytosine. Available from: [Link]

- Gómez-Pérez, A. M., et al. (2021). DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review. Asian Journal of Physics, 30(4), 521-534.

- Hong, I. S., et al. (2012). Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine. ACS Chemical Biology, 7(6), 1064-1071.

- Renis, H. E. (1970). Comparison of Cytotoxicity and Antiviral Activity of 1-β-D-Arabinofuranosyl-5-iodocytosine with Related Compounds. Cancer Research, 30(1), 189-194.

- De Clercq, E. (2009). Antiviral drug discovery: ten breakthroughs that made a difference. Reviews in Medical Virology, 19(2), 69-82.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Iodocytosine [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 7. rsc.org [rsc.org]

5-Iodocytosine: A Comprehensive Technical Guide to its Discovery, Synthesis, and Applications

This guide provides an in-depth exploration of 5-iodocytosine, a halogenated pyrimidine that has garnered significant interest in the fields of medicinal chemistry and molecular biology. From its initial discovery to modern synthetic protocols and diverse applications, this document serves as a technical resource for researchers, scientists, and professionals in drug development.

Introduction: The Dawn of Halogenated Pyrimidines

The mid-20th century marked a pivotal era in the quest for effective chemotherapeutic agents. A burgeoning understanding of nucleic acid metabolism as a cornerstone of cellular replication and viral propagation opened a new frontier for therapeutic intervention. The strategic modification of the fundamental building blocks of DNA and RNA, the nucleobases, emerged as a promising approach to disrupt these vital processes in pathological conditions.

Within this context, the halogenated pyrimidines, a class of synthetic nucleobase analogs, rose to prominence. The introduction of a halogen atom onto the pyrimidine ring structure offered a subtle yet profound alteration, capable of inducing significant changes in the molecule's physicochemical properties and biological activity. These modifications paved the way for the development of compounds that could act as antagonists in nucleic acid biosynthesis, ultimately leading to the creation of potent antiviral and anticancer agents. The foundational work on compounds like 5-iododeoxyuridine by pioneers such as William H. Prusoff demonstrated the immense therapeutic potential of this class of molecules, setting the stage for the exploration of other halogenated pyrimidines, including 5-iodocytosine.[1]

The Genesis of 5-Iodocytosine: A Historical Perspective

While the exact moment of the first synthesis of 5-iodocytosine is not as prominently documented as some of its nucleoside counterparts, its origins are intrinsically linked to the broader investigation of halogenated pyrimidines in the 1950s. The systematic study of pyrimidines had been ongoing since the late 19th century, but the therapeutic potential of halogenated derivatives was a mid-20th-century revelation.[2] The early syntheses of such compounds were driven by the hypothesis that they could interfere with nucleic acid synthesis and function.

The Chemical Synthesis of 5-Iodocytosine: A Practical Guide

The synthesis of 5-iodocytosine is most commonly achieved through the direct electrophilic iodination of cytosine. The C-5 position of the pyrimidine ring is susceptible to electrophilic attack, making it a prime target for halogenation.[2] Several methods have been developed, with the choice of iodinating agent being a key determinant of reaction efficiency and conditions.

Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a potent electrophilic iodinating agent that can be used for the direct iodination of cytosine. The reaction is typically carried out in an acidic medium to facilitate the electrophilic substitution.

Experimental Protocol: Synthesis of 5-Iodocytosine via Iodine Monochloride

-

Dissolution: In a suitable reaction vessel, dissolve cytosine in a mixture of glacial acetic acid and water.

-

Addition of ICl: Slowly add a solution of iodine monochloride in glacial acetic acid to the cytosine solution with constant stirring. The reaction is exothermic, and the temperature should be monitored.

-

Reaction: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Precipitation: The product, 5-iodocytosine, will precipitate out of the solution.

-

Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of cold water, followed by ethanol, and then dried under vacuum to yield the final product.

Table 1: Representative Reaction Parameters for ICl Iodination of Cytosine

| Parameter | Value |

| Starting Material | Cytosine |

| Iodinating Agent | Iodine Monochloride (ICl) |

| Solvent | Acetic Acid / Water |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Purification | Filtration and washing |

Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a milder and more selective iodinating agent compared to iodine monochloride. It is often used when the substrate is sensitive to harsh acidic conditions.

Experimental Protocol: Synthesis of 5-Iodocytosine via N-Iodosuccinimide

-

Suspension: Suspend cytosine in a suitable organic solvent, such as dimethylformamide (DMF).

-

Addition of NIS: Add N-Iodosuccinimide to the suspension in portions with vigorous stirring.

-

Reaction: The reaction is typically carried out at room temperature or with gentle heating and monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is poured into water to precipitate the product.

-

Isolation and Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as water or ethanol-water mixtures.

Table 2: Representative Reaction Parameters for NIS Iodination of Cytosine

| Parameter | Value |

| Starting Material | Cytosine |

| Iodinating Agent | N-Iodosuccinimide (NIS) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature to 50°C |

| Reaction Time | 4-8 hours |

| Purification | Precipitation and Recrystallization |

Diagram 1: Synthetic Workflow for 5-Iodocytosine

Caption: General synthetic routes to 5-Iodocytosine from cytosine.

Physicochemical Properties and Analytical Characterization

5-Iodocytosine is a white to off-white crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 3.

Table 3: Physicochemical Properties of 5-Iodocytosine

| Property | Value | Source |

| Molecular Formula | C₄H₄IN₃O | [4][5] |

| Molecular Weight | 237.00 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | >300 °C (decomposes) | - |

| Solubility | Sparingly soluble in water, soluble in DMSO and hot acidic solutions. | - |

| pKa | ~8.0 | - |

The structural integrity and purity of synthesized 5-iodocytosine are confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of 5-iodocytosine. The ¹H NMR spectrum typically shows a characteristic singlet for the H6 proton, with its chemical shift influenced by the electron-withdrawing iodine atom at the C5 position. The amino protons appear as a broad singlet. In the ¹³C NMR spectrum, the carbon atoms of the pyrimidine ring exhibit distinct resonances, with the C5 signal being significantly shifted downfield due to the direct attachment of the iodine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of 5-iodocytosine. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed at m/z 237. The fragmentation pattern can provide further structural information.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of 5-iodocytosine and for its quantification in various matrices. A typical reversed-phase HPLC method would employ a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[6][7] Detection is commonly performed using a UV detector at a wavelength where 5-iodocytosine exhibits maximum absorbance (around 280-290 nm).

Diagram 2: Analytical Workflow for 5-Iodocytosine Characterization

Caption: Standard analytical workflow for the characterization of synthesized 5-Iodocytosine.

Applications in Research and Drug Development

The biological activity of 5-iodocytosine is primarily realized when it is incorporated into a nucleoside, such as 5-iodo-2'-deoxycytidine (IdC). As a nucleoside analog, it can be phosphorylated within the cell to its triphosphate form and subsequently incorporated into nascent DNA chains during replication.

Antiviral Activity

The antiviral properties of 5-iodocytosine-containing nucleosides are attributed to their ability to be incorporated into viral DNA.[8] This incorporation can lead to several detrimental effects on the virus:

-

Inhibition of DNA Polymerase: The triphosphate form of the analog can act as a competitive inhibitor of the viral DNA polymerase, thereby halting DNA replication.

-

Chain Termination: If the nucleoside analog lacks a 3'-hydroxyl group, its incorporation will lead to the termination of the growing DNA chain.

-

Production of Faulty Viral Proteins: The presence of the iodinated base in the viral genome can lead to misreading during transcription, resulting in the synthesis of non-functional viral proteins.

Anticancer Potential

The anticancer activity of 5-iodocytosine derivatives is also linked to their interference with DNA synthesis. Cancer cells, characterized by their rapid proliferation, have a high demand for DNA precursors. By acting as an antimetabolite, 5-iodocytosine-containing nucleosides can be preferentially taken up and utilized by cancer cells. The incorporation of these analogs into the DNA of cancer cells can trigger cell cycle arrest and apoptosis.[9]

Furthermore, metabolites of some halogenated pyrimidines are known to inhibit thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine.[10][11][12] Inhibition of this enzyme depletes the cellular pool of thymidine triphosphate, a necessary component for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.

Diagram 3: Proposed Mechanism of Action of 5-Iodocytosine Nucleosides

Sources

- 1. What is the mechanism of Idoxuridine? [synapse.patsnap.com]

- 2. 5-I dU Oligo Modifications from Gene Link [genelink.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. 5-Iodocytosine [webbook.nist.gov]

- 5. 5-Iodocytosine 1122-44-7 [sigmaaldrich.com]

- 6. Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]

- 8. Antiviral iodinated pyrimidine deoxyribonucleosides: 5-iodo-2'-deoxyuridine; 5-iodo-2'-deoxycytidine; 5-iodo-5'-amino-2',5'-dideoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer Mechanisms of Bioactive Compounds from Solanaceae: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Inhibition of thymidylate synthase in chemotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fulcrum of Innovation: 5-Iodocytosine as a Versatile Synthetic Intermediate in Medicinal Chemistry

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the C5-Position

In the landscape of medicinal chemistry, the strategic modification of nucleobases is a cornerstone of drug design, enabling the fine-tuning of pharmacological properties to enhance efficacy and selectivity. Among the pyrimidines, cytosine presents a scaffold ripe for functionalization. The C5-position, in particular, serves as a critical node for introducing a diverse array of chemical moieties without disrupting the essential Watson-Crick base pairing. Halogenated nucleobases, especially 5-iodocytosine, have emerged as exceptionally valuable intermediates in this endeavor.[1] The iodine atom, owing to its size and electronic properties, is not only a potent modulator of biological activity but, more importantly, a versatile chemical handle for the construction of complex molecular architectures through modern cross-coupling methodologies.[1] This guide provides an in-depth exploration of 5-iodocytosine, from its synthesis to its pivotal role in the generation of novel therapeutic candidates.

Synthesis of 5-Iodocytosine: Establishing the Foundation

The introduction of an iodine atom at the C5-position of cytosine is a critical first step. This transformation is typically achieved through electrophilic aromatic substitution. The choice of iodinating agent and reaction conditions is paramount to achieving high yields and purity, which are essential for downstream applications.

Mechanism of Electrophilic Iodination

The iodination of the electron-rich pyrimidine ring of cytosine proceeds via an electrophilic aromatic substitution mechanism. An electrophilic iodine species (I+) attacks the C5-position, which is activated by the amino group at C4 and the hydroxyl group at C2 (in the tautomeric lactam form). This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the 5-iodocytosine product. The efficacy of this process is highly dependent on the generation of a potent electrophilic iodine source.

Experimental Protocol: Synthesis of 5-Iodocytosine

A common and effective method for the synthesis of 5-iodocytosine involves the use of N-iodosuccinimide (NIS) in a suitable solvent like N,N-dimethylformamide (DMF).[2]

Materials:

-

Cytosine

-

N-Iodosuccinimide (NIS)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Argon or Nitrogen gas

-

Deionized water

-

Phosphorus pentoxide (P2O5) for drying

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve cytosine (1.0 equivalent) and N-iodosuccinimide (1.1 equivalents) in anhydrous DMF.

-

Protect the reaction vessel from light by wrapping it in aluminum foil.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into deionized water to precipitate the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with deionized water to remove any residual DMF and unreacted starting materials.

-

Dry the product under vacuum in the presence of a desiccant such as phosphorus pentoxide.

This procedure typically affords 5-iodocytosine as a light tan solid in high yield (often >95%) and purity, suitable for use in subsequent reactions without further purification.[2]

An alternative, environmentally friendly approach involves a solvent-free mechanochemical method using solid iodine and silver nitrate (AgNO₃), which can achieve high yields in a shorter reaction time.[3][4]

The Power of Palladium: 5-Iodocytosine in Cross-Coupling Reactions

The true synthetic utility of 5-iodocytosine lies in its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions.[5][6] These reactions have revolutionized drug discovery by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[5][6] The carbon-iodine bond at the C5-position is sufficiently reactive to undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] In the context of 5-iodocytosine, this reaction allows for the introduction of alkyne moieties, which are valuable for further functionalization via "click chemistry" or for their intrinsic biological activities.[8]

Causality in Experimental Choices:

-

Catalyst System: A combination of a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine ligand) and a copper(I) co-catalyst (typically CuI) is crucial.[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.[9]

-

Solvent: Anhydrous, deoxygenated solvents like DMF or THF are used to prevent side reactions and catalyst deactivation.

Materials:

-

5-Iodo-2'-deoxycytidine (or other protected 5-iodocytosine derivative)

-

Terminal alkyne (e.g., propargylamine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a reaction vessel, dissolve the 5-iodo-2'-deoxycytidine (1.0 equiv.) in anhydrous DMF under an inert atmosphere.

-

Add the terminal alkyne (1.5 equiv.), triethylamine (3.0 equiv.), Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.1 equiv.), and CuI (0.1 equiv.).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylcytidine derivative.

Suzuki-Miyaura Coupling: Forging Biaryl and Vinyl Linkages

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the organoboron reagents.[10] This reaction is instrumental in synthesizing C5-aryl or C5-vinyl cytosine derivatives, which are common motifs in antiviral and anticancer agents.[11]

Causality in Experimental Choices:

-

Palladium Catalyst and Ligand: A variety of palladium catalysts can be employed, often with specialized phosphine ligands (e.g., XPhos, SPhos) that enhance catalytic activity and stability.[12]

-

Base: A base is required to activate the boronic acid or ester for transmetalation. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome and is often dependent on the specific substrates.[11][13]

-

Solvent System: The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water, which aids in the dissolution of the base and the boronic acid.[11]

Stille Coupling: A Robust and Versatile Method

The Stille coupling involves the reaction of an organostannane with an organic halide.[14][15] While the toxicity of tin reagents is a concern, the Stille reaction is highly reliable and tolerant of a wide range of functional groups, making it a valuable tool in complex molecule synthesis.[14][16]

Causality in Experimental Choices:

-

Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄, are typically used.[16]

-

Additives: In some cases, additives like lithium chloride (LiCl) or copper(I) salts can accelerate the reaction rate.[17]

-

Solvent: Aprotic polar solvents like DMF, NMP, or THF are commonly employed.

Applications in Medicinal Chemistry: From Intermediate to Drug Candidate

The derivatives synthesized from 5-iodocytosine have found applications in various therapeutic areas, particularly as antiviral and anticancer agents.[18][19][20]

-

Antiviral Agents: Many antiviral nucleoside analogues function by inhibiting viral DNA or RNA polymerases.[18][19] Modification at the C5-position of cytosine can enhance the binding affinity of these analogues to viral enzymes or improve their pharmacokinetic properties. For example, 5-substituted 2'-deoxycytidines have shown significant anti-herpes simplex virus (HSV) activity.[21]

-

Anticancer Agents: The introduction of bulky or functional groups at the C5-position can lead to compounds that disrupt DNA replication in rapidly dividing cancer cells or inhibit enzymes crucial for tumor growth.[22][23]

-

Molecular Probes: The ability to introduce fluorescent tags, biotin, or other labels via cross-coupling reactions makes 5-iodocytosine an excellent starting point for the synthesis of molecular probes to study DNA-protein interactions and other cellular processes.

Comparative Data of Catalytic Systems

The choice of cross-coupling reaction and catalyst system depends on the specific substrate and desired product. The following table provides a general comparison of common palladium catalysts used in these transformations.

| Reaction | Catalyst System | Typical Coupling Partner | Advantages | Disadvantages |

| Sonogashira | Pd(PPh₃)₄ / CuI | Terminal Alkyne | Mild conditions, reliable for C(sp)-C(sp²) bonds. | Requires copper co-catalyst, sensitive to oxygen.[24] |

| Suzuki-Miyaura | Pd(dppf)Cl₂, Pd(OAc)₂/XPhos | Boronic Acid/Ester | Low toxicity of boron reagents, wide functional group tolerance.[11] | Base sensitivity, potential for deboronation. |

| Stille | Pd(PPh₃)₄ | Organostannane | High functional group tolerance, neutral reaction conditions.[15][16] | Toxicity of tin reagents and byproducts.[14] |

Conclusion: A Keystone Intermediate for Innovation

5-Iodocytosine is more than just a halogenated nucleobase; it is a versatile and powerful synthetic intermediate that has become a cornerstone of modern medicinal chemistry. Its straightforward synthesis and exceptional reactivity in palladium-catalyzed cross-coupling reactions provide a reliable platform for the creation of a vast array of C5-functionalized cytosine derivatives. For researchers and drug development professionals, mastering the chemistry of 5-iodocytosine opens the door to the rapid exploration of structure-activity relationships and the development of novel therapeutic agents with enhanced potency and specificity. As catalytic methodologies continue to evolve, the strategic importance of 5-iodocytosine as a fulcrum for innovation in drug discovery is set to endure.

References

-

ChemBK. (2023, August 10). 5-Iodocytosine. Retrieved from [Link]

-

Al-Masum, M., & El-Sikhry, H. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 24(21), 3875. [Link]

-

ResearchGate. (n.d.). Optimization of the iodination of cytosine at room temperature. Retrieved from [Link]

-

Kumar, A., Kumar, S., & Garg, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]

-

ResearchGate. (n.d.). Pd/TXPTS-catalyzed Sonogashira coupling of 5-IdU. Retrieved from [Link]

-

Sýkorová, V., Tichý, M., & Hocek, M. (2021). Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7-Deazapurine Nucleobases and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions. ChemBioChem, 22(24), 3423-3432. [Link]

-

Den-Hartog, H., & Thompson, M. P. (2023). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. JACS Au, 3(1), 13-24. [Link]

-

PubMed. (2022). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. JACS Au. [Link]

-

De Clercq, E., Descamps, J., Balzarini, J., Giziewicz, J., Barr, P. J., & Robins, M. J. (1983). Nucleic acid related compounds. 40. Synthesis and biological activities of 5-alkynyluracil nucleosides. Journal of Medicinal Chemistry, 26(5), 661-666. [Link]

-

University of Manchester. (n.d.). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides and Oligonucleotide Therapies. Retrieved from [Link]

-

Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]

-

So, C. M., & Kwong, F. Y. (2010). A highly versatile catalyst system for the cross-coupling of aryl chlorides and amines. Angewandte Chemie International Edition, 49(45), 8422-8426. [Link]

-

Strittmatter, T., Aschenbrenner, J., Hardt, N., & Marx, A. (2013). Synthesis of 4′-C-alkylated-5-iodo-2′-deoxypyrimidine nucleosides. ARKIVOC, 2013(2), 46-59. [Link]

-

ResearchGate. (n.d.). Proposed reaction scheme of the Sonogashira coupling on 5IdU. Retrieved from [Link]

-

Sharma, A., & Kumar, V. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]

-

Royal Society of Chemistry. (n.d.). Aqueous mediated iodine catalyzed C–N coupling followed by C–C coupling towards 5H-pyrazino[2,3-b]indoles. Chemical Communications. [Link]

-

ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

-

YouTube. (2015, October 29). Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. Retrieved from [Link]

-

PubMed. (1976). Iodination of DNA. Studies of the Reaction and Iodination of Papovavirus DNA. Journal of Molecular Biology. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Journal of Chemical Education. (2018). A Greener Approach to Suzuki−Miyaura Cross-Coupling: A Two-Step Synthesis of a Biaryl Compound from Vanillin for the Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]

-

ScienceDirect. (n.d.). Iodine/DMSO catalytic system: a unified tool for the one-pot construction of heterocycles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enantioselective Radical Addition/Cross-Coupling of Organozinc Reagents, Alkyl Iodides, and Alkenylboron Reagents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Retrieved from [Link]

-

National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future Medicinal Chemistry. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 5-IODOCYTOSINE | 1122-44-7 [chemicalbook.com]

- 3. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nucleic acid related compounds. 40. Synthesis and biological activities of 5-alkynyluracil nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Stille reaction - Wikipedia [en.wikipedia.org]

- 15. Stille Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. research.manchester.ac.uk [research.manchester.ac.uk]

- 21. quod.lib.umich.edu [quod.lib.umich.edu]

- 22. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Sonogashira Coupling [organic-chemistry.org]

An In-depth Technical Guide to 5-Iodocytosine: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of 5-Iodocytosine (5-IC), a halogenated derivative of the pyrimidine nucleobase cytosine. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical characteristics of 5-IC, its significant applications in molecular biology and medicine, and detailed protocols for its practical use. The content is structured to provide not just data, but also the scientific reasoning behind experimental designs and methodologies.

Introduction: The Significance of 5-Iodocytosine

5-Iodocytosine is a synthetic modified pyrimidine that has garnered considerable interest in various scientific fields.[1] The introduction of an iodine atom at the 5th position of the cytosine ring imparts unique properties that are not present in its canonical counterpart. These altered characteristics, including increased molecular weight, altered base pairing capabilities, and enhanced reactivity, make 5-IC a valuable tool in X-ray crystallography, a probe for DNA-protein interactions, and a precursor for the synthesis of other modified nucleosides. Furthermore, its biological activities as an antiviral and potential anticancer agent are areas of active investigation. This guide will explore these facets in detail, providing a robust resource for leveraging 5-Iodocytosine in research and development.

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of 5-Iodocytosine is fundamental to its effective application. These characteristics dictate its behavior in various experimental conditions, from its solubility in different solvents to its stability and reactivity.

Physical Properties

The introduction of the bulky, electronegative iodine atom significantly influences the physical properties of the cytosine molecule. A summary of these key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄IN₃O | [2][3][4][5] |

| Molecular Weight | 236.9985 g/mol | [2][3][4] |

| Appearance | White to off-white or light yellow crystalline powder | [6][7] |

| Melting Point | ~285-290°C (with decomposition) | [6][8] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like chloroform and dichloromethane. Soluble in formic acid (50 mg/mL). | [1][6][9] |

| CAS Number | 1122-44-7 | [3][4][5] |

Chemical Structure and Tautomerism

5-Iodocytosine, like cytosine, can exist in different tautomeric forms. The most common are the amino-oxo, amino-hydroxy, and imino-oxo forms. The equilibrium between these tautomers is crucial as it affects the molecule's hydrogen bonding patterns and, consequently, its biological function. Theoretical studies suggest that polar solvents can significantly influence the stability of these tautomers.[10]

Caption: Tautomeric forms of 5-Iodocytosine.

Synthesis and Reactivity

The synthesis of 5-Iodocytosine is typically achieved through the direct iodination of cytosine. A common method involves the reaction of cytosine with an iodinating agent such as iodine monochloride or N-iodosuccinimide in an appropriate solvent.

General Synthesis Protocol

The following is a generalized protocol for the synthesis of 5-Iodocytosine. Causality: The choice of an electrophilic iodinating agent is crucial for the reaction to proceed at the electron-rich C5 position of the pyrimidine ring. The reaction conditions, including solvent and temperature, are optimized to maximize yield and minimize side products.

Step-by-Step Methodology:

-

Dissolution: Dissolve cytosine in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF).

-

Addition of Iodinating Agent: Slowly add the iodinating agent (e.g., N-iodosuccinimide) to the cytosine solution while stirring. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the product is typically precipitated by the addition of a non-solvent or by adjusting the pH.

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent system to obtain pure 5-Iodocytosine.

Caption: General workflow for the synthesis of 5-Iodocytosine.

Applications in Research and Drug Development

The unique properties of 5-Iodocytosine have led to its use in a variety of applications, ranging from fundamental molecular biology research to the development of therapeutic agents.

Antiviral and Anticancer Activities

5-Iodocytosine and its nucleoside derivatives have demonstrated notable biological activities.

-

Antiviral Activity: Derivatives of 5-iodocytosine, such as 1-β-D-arabinofuranosyl-5-iodocytosine (ara-IC), have been shown to inhibit the replication of several DNA viruses, including herpes simplex virus.[11][12] The mechanism of action is believed to involve the inhibition of viral DNA synthesis. The antiherpes activity of ara-IC can be partially blocked by deoxycytidine, deoxyuridine, and thymidine.[11][12] Another derivative, 2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine (FIAC), is a selective anti-human cytomegalovirus agent.[13]

-

Anticancer Potential: Halogenated pyrimidines, including derivatives of 5-iodocytosine, are being investigated for their potential as anticancer agents.[14] Their incorporation into DNA can lead to genomic instability and cell death in rapidly dividing cancer cells. Furthermore, 5-iododeoxyuridine, a related compound, has been shown to increase the efficacy of radioimmunotherapy in human tumors.[14] The development of nanotechnology-based drug delivery systems is also being explored to enhance the tumor-targeting capabilities of such compounds.[15]

DNA Labeling and Structural Biology

The heavy iodine atom in 5-Iodocytosine makes it an excellent tool for X-ray crystallography studies of DNA and DNA-protein complexes.

-

X-ray Crystallography: The incorporation of 5-Iodocytosine into synthetic oligonucleotides provides a heavy atom derivative that can be used to solve the phase problem in X-ray crystallography through techniques like Single or Multi-wavelength Anomalous Dispersion (SAD/MAD). This has been instrumental in determining the three-dimensional structures of various DNA and RNA molecules.

-

DNA Labeling: 5-Iodocytosine can be used as a precursor for the synthesis of other modified nucleotides for DNA labeling.[1] For instance, it can be used in Sonogashira coupling reactions to attach fluorescent probes or other functionalities to the 5-position of cytosine.[9] These labeled oligonucleotides are valuable tools for studying DNA-protein interactions, DNA conformation, and for the development of diagnostic assays.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments involving 5-Iodocytosine.

Protocol: Incorporation of 5-Iodocytosine into Oligonucleotides for Crystallography

Causality: The goal is to synthesize a DNA oligonucleotide containing 5-Iodocytosine at a specific position. The use of phosphoramidite chemistry on an automated DNA synthesizer ensures high coupling efficiency and sequence fidelity. The heavy iodine atom will then serve as an anomalous scatterer for phasing in X-ray crystallography.

Step-by-Step Methodology:

-

Synthesis of 5-Iododeoxycytidine Phosphoramidite: Prepare the 5-Iododeoxycytidine phosphoramidite building block required for automated DNA synthesis. This involves protecting the exocyclic amine and the 5'-hydroxyl group and phosphitylating the 3'-hydroxyl group.

-

Automated DNA Synthesis: Program the DNA synthesizer with the desired oligonucleotide sequence, incorporating the 5-Iododeoxycytidine phosphoramidite at the appropriate cycle.

-

Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove all protecting groups by treating with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

-

Purification: Purify the crude oligonucleotide using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the pure, 5-Iodocytosine-containing DNA.

-

Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Caption: Workflow for synthesizing 5-Iodocytosine-labeled oligonucleotides.

Handling and Safety

5-Iodocytosine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling 5-Iodocytosine.[16] In case of dust formation, use a suitable respirator.[1][9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[16] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away from sources of ignition and incompatible materials.[16] It is stable at room temperature but may decompose under bright or ultraviolet light.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Conclusion

5-Iodocytosine is a versatile molecule with significant applications in both fundamental research and drug development. Its unique physicochemical properties, stemming from the presence of the iodine atom, make it an invaluable tool for structural biologists and a promising lead compound for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory. As research continues, the full potential of 5-Iodocytosine and its derivatives is yet to be completely unveiled, promising exciting future discoveries and applications.

References

- 5-IODOCYTOSINE - CymitQuimica. (n.d.).

- 5-Iodocytosine - ChemBK. (2023, August 10).

- Comparison of Cytotoxicity and Antiviral Activity of l-ß-D-Arabinofuranosyl-5-iodocytosine with Related Compounds - AACR Journals. (n.d.).

- Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts - NIH. (n.d.).

- Comparison of Cytotoxicity and Antiviral Activity of 1-β-D-Arabinofuranosyl-5-iodocytosine with Related Compounds - AACR Journals. (1970, January 1).

- 5-Iodocytosine 1122-44-7 - Sigma-Aldrich. (n.d.).

- 5-Iodocytosine - the NIST WebBook. (n.d.).

- Antiviral activity of 5-iodo-2'-deoxyuridine and related drugs in human keratinocytes infected in vitro with herpes simplex virus type 1 - PubMed. (n.d.).

- GHS 11 (Rev.11) SDS Word 下载CAS: 1122-44-7 Name: 5-Iodocytosine - XiXisys. (n.d.).

- 5-Iodocytosine 1122-44-7 - Sigma-Aldrich. (n.d.).

- I 5-Iodocytosine - ElectronicsAndBooks. (n.d.).

- 5-IODOCYTOSINE | 1122-44-7 - ChemicalBook. (2025, August 21).

- 5-Iododeoxyuridine increases the efficacy of the radioimmunotherapy of human tumors growing in nude mice - PubMed. (1992, August).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 1).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 13).

- 6-Amino-5-iodo-2(1H)-pyrimidinone - PubChem. (n.d.).

- DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review* | Asian Journal of Physics. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24).

- 5-Iodocytosine - the NIST WebBook. (n.d.).

- 5-IODOCYTOSINE 1122-44-7 wiki - Guidechem. (n.d.).

- 5-Iodocytosine - the NIST WebBook. (n.d.).

- 1147-23-5|5-Iodo-cytidine|BLD Pharm. (n.d.).

- DNA Labeling - NEB. (n.d.).

- Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine - PMC. (n.d.).

- 5-Iodocytosine | Pyrimidines - Ambeed.com. (n.d.).

- 5-Iodocytosine - 4-Amino-2-hydroxy-5-iodopyrimidine - Sigma-Aldrich. (n.d.).

- 1122-44-7 5-Iodocytosine 5-Iodocytosine - CAS Database - ChemNet. (n.d.).

- 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. (n.d.).

- 5-Hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PubMed. (2011, December 15).

- Nanotechnology against cancer: CdO-TR researchers develop a promising new drug. (2020, September 21).

- 5-Iodocytosine 1122-44-7 - Sigma-Aldrich. (n.d.).

- 5-Iodocytosine 1122-44-7 - Sigma-Aldrich. (n.d.).

Sources

- 1. 5-Iodocytosine 1122-44-7 [sigmaaldrich.com]

- 2. 5-IODOCYTOSINE | CymitQuimica [cymitquimica.com]

- 3. 5-Iodocytosine [webbook.nist.gov]

- 4. 5-Iodocytosine [webbook.nist.gov]

- 5. 5-Iodocytosine [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 5-Iodocytosine 1122-44-7 [sigmaaldrich.com]

- 10. asianjournalofphysics.com [asianjournalofphysics.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Iododeoxyuridine increases the efficacy of the radioimmunotherapy of human tumors growing in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1122-44-7 Name: 5-Iodocytosine [xixisys.com]

5-Iodocytosine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 5-Iodocytosine, a halogenated derivative of the nucleobase cytosine. We will delve into its fundamental properties, synthesis, and multifaceted applications in contemporary research and pharmaceutical development. This document is intended to serve as a valuable resource for scientists and researchers, offering both foundational knowledge and practical insights.

Core Properties of 5-Iodocytosine

5-Iodocytosine is a modified pyrimidine that has garnered significant interest in various scientific fields. Its unique properties, stemming from the introduction of an iodine atom at the 5th position of the cytosine ring, make it a valuable tool in molecular biology, crystallography, and medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 1122-44-7 | [1][2] |

| Molecular Formula | C₄H₄IN₃O | [1][2] |

| Molecular Weight | 237.00 g/mol | |

| Appearance | White to off-white or light yellow crystalline powder | [3][4] |

| Melting Point | ~285-290°C | [3] |

| Solubility | Soluble in formic acid (50 mg/mL) | |

| Storage Temperature | -20°C |

Synthesis of 5-Iodocytosine

The primary method for synthesizing 5-Iodocytosine involves the direct halogenation of cytosine. This electrophilic substitution reaction targets the electron-rich C5 position of the pyrimidine ring.

A commonly employed method is the reaction of cytosine with an iodinating agent in a suitable solvent system. One such approach involves the use of iodinated sulfoxide.[3] The causality behind this choice of reactants lies in the ability of the iodinating agent to generate an electrophilic iodine species that readily attacks the cytosine ring. The reaction is typically carried out under controlled temperature and pH to ensure specificity and maximize yield.

Caption: Generalized workflow for the synthesis of 5-Iodocytosine.

Applications in Research and Development

The utility of 5-Iodocytosine is broad, with significant applications in structural biology, medicinal chemistry, and as a synthetic intermediate.

Structural Biology and X-ray Crystallography

The presence of the heavy iodine atom makes 5-Iodocytosine a powerful tool in X-ray crystallography for solving the phase problem. When incorporated into nucleic acids, the anomalous scattering from the iodine atom can be used in techniques like Single Anomalous Dispersion (SAD) to determine the three-dimensional structure of DNA and RNA molecules and their complexes with proteins. This has been instrumental in elucidating the architecture of various biological macromolecules.

Medicinal Chemistry and Drug Development

5-Iodocytosine and its derivatives have been investigated for their potential therapeutic properties, particularly as antiviral agents.[4] The rationale behind this is that the modified nucleobase can be incorporated into the viral genome during replication, leading to mutations and inhibition of viral propagation.

For instance, 1-β-D-Arabinofuranosyl-5-iodocytosine (ara-IC) has demonstrated inhibitory effects against several DNA viruses, including herpes viruses.[5][6] Studies have shown that its antiviral activity is comparable to that of other nucleoside analogs like 5-iodo-2′-deoxyuridine (IUDR).[5][6] Furthermore, 2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine (FIAC) has been identified as a selective agent against human cytomegalovirus.[7][8]

Caption: Proposed mechanism of antiviral action for 5-Iodocytosine derivatives.

Synthetic Intermediate

5-Iodocytosine serves as a versatile precursor for the synthesis of other modified nucleobases. The iodine atom can be readily substituted through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups at the C5 position. This has been utilized in the synthesis of molecules like pyrrolocytosine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Iodocytosine.

Hazard Identification:

-

GHS Pictogram: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[9]

-

Skin Protection: Handle with gloves and wear appropriate protective clothing.[9]

-

Respiratory Protection: Use a dust mask type N95 (US) or equivalent.

Storage and Handling:

-

Store in a dry, cool, and well-ventilated place in a tightly closed container.[3][9]

-

Keep in a dark place, as it can decompose under bright or ultraviolet light.[3]

-

Avoid formation of dust and aerosols.[9]

Experimental Protocol: A Guideline for Use

The following is a generalized protocol for the use of 5-Iodocytosine as a starting material in a synthetic reaction. This should be adapted based on the specific reaction being performed.

Objective: To use 5-Iodocytosine as a precursor in a palladium-catalyzed cross-coupling reaction.

Materials:

-

5-Iodocytosine

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Coupling partner (e.g., a boronic acid)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., DMF or dioxane)

-

Reaction flask, condenser, and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation: Dry all glassware in an oven and allow to cool under an inert atmosphere.

-

Reaction Setup: To the reaction flask, add 5-Iodocytosine, the coupling partner, the base, and the palladium catalyst.

-

Solvent Addition: Add the anhydrous solvent to the reaction flask via a syringe.

-

Inert Atmosphere: Purge the reaction flask with an inert gas for several minutes.

-

Reaction: Heat the reaction mixture to the desired temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst and any inorganic salts.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired modified nucleobase.

This protocol is a self-validating system in that the progress and outcome are continually monitored (Step 5) and the final product is purified to a high standard (Step 7), ensuring the integrity of the experimental results.

References

-

5-Iodocytosine. (2023, August 10). ChemBK. [Link]

-

Renis, H. E. (1970). Comparison of Cytotoxicity and Antiviral Activity of 1-β-D-Arabinofuranosyl-5-iodocytosine with Related Compounds. Cancer Research, 30(1), 189–194. [Link]

-

Comparison of Cytotoxicity and Antiviral Activity of l-ß-D-Arabinofuranosyl-5-iodocytosine with Related Compounds. (1970). AACR Journals. [Link]

-

Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts. (n.d.). National Institutes of Health. [Link]

-

Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts. (n.d.). ASM Journals. [Link]

-

GHS 11 (Rev.11) SDS Word. (n.d.). XiXisys. [Link]

-

5-Iodocytosine. (n.d.). ElectronicsAndBooks. [Link]

-

Exploring the Properties and Uses of 5-Iodocytosine (CAS 1122-44-7). (n.d.). Ningbo Inno Pharmchem Co., Ltd.. [Link]

-

5-Iodocytosine. (n.d.). NIST WebBook. [Link]

-

5-Iodocytosine. (n.d.). NIST WebBook. [Link]

-

6-Amino-5-iodo-2(1H)-pyrimidinone. (n.d.). PubChem. [Link]

Sources

- 1. 5-Iodocytosine [webbook.nist.gov]

- 2. 6-Amino-5-iodo-2(1H)-pyrimidinone | C4H4IN3O | CID 14281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1122-44-7 Name: 5-Iodocytosine [xixisys.com]

The Genesis of a Halogenated Pyrimidine: An In-depth Technical Guide to the Early Research and Literature of 5-Iodocytosine

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the foundational research surrounding 5-Iodocytosine, a molecule that emerged from the mid-20th century's surge in nucleoside chemistry. We will explore its initial synthesis, physicochemical characterization, and the early investigations into its biological activities that paved the way for its use in various scientific domains. This document is structured to provide not just a historical overview, but also a practical understanding of the scientific reasoning and experimental designs that defined the early exploration of this important cytosine analog.

The Dawn of Halogenated Pyrimidines: Synthesis and Physicochemical Properties

The story of 5-Iodocytosine is intrinsically linked to the broader effort to synthesize and understand halogenated pyrimidines. These efforts were driven by the hypothesis that incorporating a bulky, electronegative halogen atom at the 5-position of the pyrimidine ring could significantly alter the molecule's biological properties.

Early Synthetic Approaches

While a definitive "first" synthesis of 5-Iodocytosine is not prominently documented in readily available literature, early methods for the halogenation of pyrimidines provide a clear pathway to its creation. One of the earliest and most straightforward methods involved the direct iodination of cytosine.

Conceptual Workflow for Early 5-Iodocytosine Synthesis:

Caption: Early synthesis of 5-Iodocytosine.

Detailed Experimental Protocol: Iodination of Cytosine (Hypothetical Reconstruction based on early methods)

-

Preparation of Reagents:

-

Dissolve cytosine in a suitable acidic solvent, such as glacial acetic acid or nitric acid. The acid serves to protonate the cytosine, making the pyrimidine ring more susceptible to electrophilic attack.

-

Prepare a solution of the iodinating agent. A common early choice was iodine monochloride (ICl) in a compatible solvent, or elemental iodine (I₂).

-

-

Reaction:

-

Combine the cytosine solution with the iodinating agent in a sealed reaction vessel.

-

Heat the mixture for a defined period. The temperature and reaction time would have been determined empirically to optimize the yield of the mono-iodinated product while minimizing side reactions.

-

-

Work-up and Isolation:

-

After cooling, the reaction mixture is carefully neutralized with a base, such as ammonium hydroxide or sodium hydroxide, to precipitate the product.

-

The crude 5-Iodocytosine is collected by filtration.

-

Purification is achieved through recrystallization from a suitable solvent, likely water or an alcohol-water mixture.

-

Causality Behind Experimental Choices:

-

Acidic Conditions: The use of an acidic medium was crucial. Protonation of the cytosine ring enhances the electrophilic character of the C-5 position, facilitating the attack by the iodinating agent.

-

Choice of Iodinating Agent: Iodine monochloride was often preferred over elemental iodine due to its greater polarity and reactivity, leading to more efficient iodination.

Physicochemical Characterization

Once synthesized, the identity and purity of 5-Iodocytosine were established using the analytical techniques of the era.

| Property | Early Observations and Significance |

| Molecular Formula | C₄H₄IN₃O[1][2][3] |

| Molecular Weight | Approximately 237.00 g/mol [1] |

| Appearance | A crystalline solid. |

| Solubility | Sparingly soluble in water, with increased solubility in acidic or basic solutions. |

| UV-Visible Spectroscopy | Early UV-Vis spectra would have been critical for confirming the pyrimidine ring structure and observing shifts in the absorption maximum upon iodination. The spectra are pH-dependent due to the protonation and deprotonation of the ring nitrogens and the amino group. |

| Infrared Spectroscopy | IR spectroscopy would have been used to identify characteristic functional groups, such as the N-H stretches of the amino group and the C=O stretch of the pyrimidine ring. |

| Crystal Structure | Later, X-ray crystallography provided definitive proof of the structure, showing the planar nature of the pyrimidine ring and the bond lengths and angles, confirming the position of the iodine atom. |

Early Biological Investigations: A Tool and a Therapeutic Candidate

The synthesis of 5-Iodocytosine and its nucleoside derivatives opened the door to exploring their potential in biological systems. Early research focused on two primary areas: antiviral activity and radiosensitization in cancer therapy.

Antiviral Properties: A New Frontier

The pioneering work of William H. Prusoff with the related compound, 5-iodo-2'-deoxyuridine (IUDR), which was the first licensed antiviral drug, set the stage for investigating other halogenated pyrimidines. While much of the early focus was on IUDR, the antiviral potential of 5-iodocytosine derivatives was also explored.

A key early study demonstrated that 1-β-D-arabinofuranosyl-5-iodocytosine (a nucleoside of 5-iodocytosine) was a potent inhibitor of several DNA viruses.[4] This research highlighted the importance of the nucleoside form for antiviral activity, as the free base would not be as readily incorporated into viral DNA.

Mechanism of Antiviral Action (Hypothesized in early studies):

Caption: In vitro radiosensitization workflow.

Incorporation into Nucleic Acids: The Molecular Basis of Activity

The biological effects of 5-Iodocytosine and its derivatives are predicated on their ability to be metabolized and incorporated into DNA and potentially RNA. Early studies using radiolabeled analogs were instrumental in demonstrating this incorporation.

The prevailing hypothesis was that 5-iodocytosine deoxynucleoside, after being phosphorylated to the triphosphate form, would be recognized by DNA polymerases and incorporated into the growing DNA chain in place of deoxycytidine. This incorporation was the key to its radiosensitizing and antiviral effects.

While direct evidence for the incorporation of the 5-Iodocytosine base into RNA in early studies is less clear, the potential for its ribonucleoside to be incorporated into RNA was a logical extension of the findings with DNA. This would have implications for RNA function and metabolism.

Conclusion

The early research on 5-Iodocytosine laid the groundwork for a deeper understanding of how modifying the fundamental building blocks of life can lead to profound biological effects. From its initial synthesis through early iodination techniques to its characterization and investigation as an antiviral and radiosensitizing agent, the study of 5-Iodocytosine exemplifies the scientific process of hypothesis-driven research. While many of the initial therapeutic hopes for 5-Iodocytosine itself were superseded by its nucleoside derivatives and other analogs, the foundational knowledge gained from these early studies continues to inform the design and development of new therapeutic agents today.

References

-

Babiuk, L. A., Meldrum, B., Gupta, V. S., & Rouse, B. T. (1975). Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside. Antimicrobial Agents and Chemotherapy, 8(6), 643–650. [Link]

-

Djordjevic, B., & Szybalski, W. (1960). Genetics of human cell lines. III. Incorporation of 5-bromo- and 5-iododeoxyuridine into the deoxyribonucleic acid of human cells and its effect on radiation sensitivity. The Journal of Experimental Medicine, 112(3), 509–531. [Link]

-

Renis, H. E. (1970). Comparison of Cytotoxicity and Antiviral Activity of 1-β-D-Arabinofuranosyl-5-iodocytosine with Related Compounds. Cancer Research, 30(1), 189-194. [Link]

-

Teplitskii, A. B., & Yanson, I. K. (1975). Effect of substituents on the heat of sublimation of nucleic acid nitrogenous bases. Biofizika, 20(2), 189-193. [Link]

-

PubChem. (n.d.). 5-Iodocytosine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 5-Iodocytosine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST. (n.d.). 5-Iodocytosine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Chen, X., et al. (2020). Radiosensitizing effect of 5-aminolevulinic acid-induced protoporphyrin IX in glioma cells in vitro. Oncology Letters, 19(4), 3013-3020. [Link]

-

Kaspersen, F. M., van den Hout, J. J., van der Molen, J. C., & van der Donk, W. A. (1984). The synthesis of 131 I-5-iodo-2-thiouracil with iodo-gen TM. Journal of Labelled Compounds and Radiopharmaceuticals, 21(9), 845-854. [Link]

-

NIST. (n.d.). 5-Iodocytosine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Radiosensitization of a mammalian cell line with 5-bromodeoxyuridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

OSTI.GOV. (n.d.). RADIOSENSITIZING EFFECT OF MECYTOSINE FROM THE TIME OF ITS INTRODUCTION AND FRACTIONATION OF THE IRRADIATION DOSE. Retrieved from [Link]

-

International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (2017). pH Scale Buffer and Solvent Effects on the UV Absorption Spectra of Cefixime Trihydrate. 4(4), 1-6. [Link]

-

PubMed. (1995). Radiosensitizing effect of 5-aminolevulinic acid-induced protoporphyrin IX in glioma cells in vitro. Journal of neuro-oncology, 25(2), 125–133. [Link]

-

ResearchGate. (n.d.). use of i-125-labeled 5-iodo-2'-deoxyuridine for the measurement of dna synthesis in mammalian cells in vitro. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of Radiolysis Products of Cytosine Resulting from the Deamination Pathway. Retrieved from [Link]

Sources

- 1. 6-Amino-5-iodo-2(1H)-pyrimidinone | C4H4IN3O | CID 14281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Iodocytosine [webbook.nist.gov]

- 3. 5-Iodocytosine [webbook.nist.gov]

- 4. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Power of the Heavy Atom: 5-Iodocytosine as a Versatile Tool in Modern Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals